3b-Acetoxyandrost-5-en-17-one Acetylhydrazone
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Overview
Description
3b-Acetoxyandrost-5-en-17-one Acetylhydrazone is a synthetic steroidal compound. It is derived from androstane, a steroid nucleus, and is characterized by the presence of an acetoxy group at the 3-beta position and an acetylhydrazone group at the 17-one position. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3b-Acetoxyandrost-5-en-17-one Acetylhydrazone typically involves multiple steps. One common synthetic route starts with 3b-Acetoxyandrost-5-en-17-one. This compound is then reacted with hydrazine hydrate under controlled conditions to form the acetylhydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3b-Acetoxyandrost-5-en-17-one Acetylhydrazone undergoes various chemical reactions including:
Oxidation: This reaction can convert the acetylhydrazone group to other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3b-Acetoxyandrost-5-en-17-one Acetylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in hormone replacement therapy and as an anti-inflammatory agent
Mechanism of Action
The mechanism of action of 3b-Acetoxyandrost-5-en-17-one Acetylhydrazone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to steroid receptors, thereby modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect androgenic and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3b-Acetoxyandrost-5-en-17-one Acetylhydrazone is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it has an acetylhydrazone group that allows for unique interactions and reactions, making it valuable for specific research applications .
Properties
Molecular Formula |
C23H34N2O3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17Z)-17-(acetylhydrazinylidene)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34N2O3/c1-14(26)24-25-21-8-7-19-18-6-5-16-13-17(28-15(2)27)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,17-20H,6-13H2,1-4H3,(H,24,26)/b25-21-/t17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
HOUBKUBIMXTSHD-BZTILLFXSA-N |
Isomeric SMILES |
CC(=O)N/N=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)NN=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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